Z-ALA-PHE-OME

Description

Significance as a Model Dipeptide in Protease Studies

Z-Ala-Phe-OMe is widely employed as a model substrate to investigate the activity and specificity of various proteases. Proteases are enzymes that catalyze the breakdown of proteins and peptides, and understanding their function is crucial in biochemistry and medicine. This compound's peptide bond between alanine (B10760859) and phenylalanine can be targeted by these enzymes, making it an excellent tool for kinetic studies and enzyme screening.

For instance, it is a known substrate for α-chymotrypsin, a digestive enzyme. researchgate.netscielo.br Studies have used this compound to catalyze ester hydrolysis, leading to the formation of Z-Ala-Phe-OH. researchgate.netrsc.org This reaction allows researchers to quantify the enzyme's esterase activity. Similarly, industrial serine proteases like Alcalase have been shown to effectively use this compound as a substrate, not for hydrolysis, but for amidation reactions to produce peptide amides like Z-Ala-Phe-NH₂. researchgate.netresearcher.liferesearchgate.net This dual reactivity—hydrolysis or amidation—depends on the reaction conditions and the nucleophile present (water or an amine). researchgate.net

Thermolysin, a metalloprotease, also uses this compound as a substrate for its synthesis. nih.govrsc.org Kinetic constants for the thermolysin-catalyzed synthesis in a two-phase system have been determined, providing insight into the reaction mechanism. nih.gov The compound has also been utilized in studies involving proteases from various sources, including plant-based enzymes like papain and funastrain, to compare their catalytic efficiency in synthesizing the dipeptide derivative. unlp.edu.ar

Table 2: this compound in Protease-Catalyzed Reactions

| Enzyme | Reaction Type | Product(s) | Research Focus | Reference(s) |

|---|---|---|---|---|

| α-Chymotrypsin | Ester Hydrolysis | Z-Ala-Phe-OH | Studying esterase activity | researchgate.netrsc.org |

| Thermolysin | Peptide Synthesis | This compound | Investigating reaction kinetics and optimizing synthesis conditions | nih.govrsc.orgchempap.org |

| Alcalase (Subtilisin A) | C-terminal Amidation | Z-Ala-Phe-NH₂, Z-Ala-Phe-OH | Screening for efficient peptide amide production, studying reaction balance | researchgate.netresearcher.lifegoogle.com |

Overview of its Role in Peptide Synthesis Methodologies

This compound is not only a tool for studying enzymes but is also central to various peptide synthesis strategies. Its own synthesis is a subject of research, aiming for clean and efficient methods. Furthermore, as an activated dipeptide, it serves as a crucial building block for creating larger, more complex peptides.

The synthesis of this compound can be achieved through enzymatic methods, which are often favored for being environmentally friendly. rsc.org A common approach involves the condensation of N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) and L-phenylalanine methyl ester (Phe-OMe), catalyzed by the enzyme thermolysin. nih.govrsc.orgchempap.org Researchers have optimized this reaction in different media, including two-phase ethyl acetate-water systems, to achieve high conversion rates by leveraging the product's hydrophobicity to drive the reaction forward through extraction into the organic phase. nih.govchempap.org One study reported a 66% yield after 6 hours at 50°C in an aqueous buffer, where the product conveniently precipitates out of the reaction medium, simplifying purification. rsc.org

Beyond its own synthesis, this compound is a key intermediate. As an activated acyl donor, it is used in kinetically controlled enzymatic reactions to form new peptide bonds. researchgate.net A significant application is the synthesis of C-terminal peptide amides, such as Z-Ala-Phe-NH₂. researcher.liferesearchgate.net In these processes, enzymes like Alcalase catalyze the reaction between this compound and an amine source, often under near-anhydrous conditions to minimize the competing hydrolysis reaction. researchgate.netgoogle.com This chemo-enzymatic method is valued for producing high yields of peptide amides with high purity. researchgate.net Modern, solvent-less techniques like ball-milling have also been developed for peptide synthesis, demonstrating high yields and minimal side reactions for related peptide couplings. thieme-connect.com

Table 3: Methodologies for the Synthesis and Use of this compound

| Method | Reactants | Catalyst/Reagent | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Enzymatic Synthesis (Aqueous) | Z-Ala-OH + Phe-OMe·HCl | Free Thermolysin | This compound | 66% | rsc.org |

| Enzymatic Synthesis (Two-Phase System) | Z-Ala-OH + Phe-OMe | Thermolysin | This compound | ~100% conversion | nih.gov |

| Enzymatic Amidation (Batch) | This compound + NH₄⁺ source | Immobilized Alcalase | Z-Ala-Phe-NH₂ | ~95% | researcher.liferesearchgate.net |

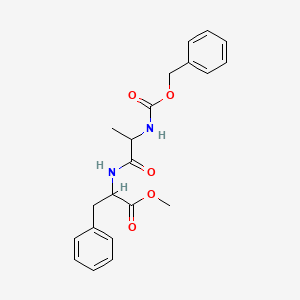

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-15(22-21(26)28-14-17-11-7-4-8-12-17)19(24)23-18(20(25)27-2)13-16-9-5-3-6-10-16/h3-12,15,18H,13-14H2,1-2H3,(H,22,26)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHNOQQFBTTYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954134 | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3235-14-1 | |

| Record name | NSC87866 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Hydrolysis and Specificity Studies Involving Z Ala Phe Ome

Serine Protease-Catalyzed Hydrolysis Kinetics

Serine proteases, a major class of enzymes, are characterized by a serine residue in their active site that is crucial for their catalytic function. The hydrolysis of Z-ALA-PHE-OME by these enzymes provides insights into their substrate binding and catalytic mechanisms.

Alpha-Chymotrypsin-Mediated Ester Hydrolysis of this compound

Alpha-chymotrypsin is a well-studied serine protease that preferentially cleaves peptide bonds adjacent to aromatic amino acids. Research has demonstrated that α-chymotrypsin effectively catalyzes the hydrolysis of the ester bond in this compound. rsc.orgresearchgate.net This reaction is often conducted in a mixed solvent system, such as 30% acetonitrile (B52724) in a buffer at pH 8, to ensure substrate solubility while maintaining enzyme activity. rsc.org The hydrolysis of this compound by α-chymotrypsin proceeds to yield Z-Ala-Phe-OH. rsc.orgresearchgate.net Kinetic studies have shown that the efficiency of this hydrolysis can be influenced by the enzyme's immediate environment, including the presence of organic solvents. rsc.orglibretexts.org For instance, while the primary role of α-chymotrypsin is hydrolysis, under certain conditions, it can also catalyze the formation of peptide bonds, as seen in the synthesis of Z-Ala-Phe-Leu-NH2. mdpi.com

Subtilisin BPN' and Carlsberg: Secondary Interaction Effects on Hydrolysis

Subtilisin BPN' and Subtilisin Carlsberg are bacterial serine proteases with broad substrate specificities. Studies on a series of substrates, including Ac-(Ala)m-Phe-OMe where m can be 0, 1, or 2, have revealed the importance of secondary interactions between the enzyme and the substrate. core.ac.uk Elongating the peptide chain from the primary recognition site (P1) to the P2 and P3 positions with alanine (B10760859) residues significantly enhances the rate of hydrolysis by Subtilisin BPN'. core.ac.uk This elongation leads to a substantial decrease in the Michaelis constant (Km), indicating a higher binding affinity. core.ac.uk Specifically, extending the chain from P1 to P3 can result in a hundred-fold decrease in Km. core.ac.uk

Similarly, the esterase activities of various serine alkaline proteases, including Subtilisin Carlsberg, are markedly promoted by extending the peptide chain from P1 to P2 or P3 with alanine. researchgate.net The kinetic parameters for the hydrolysis of various peptide esters by Subtilisin BPN' and other proteases are detailed in the table below.

| Substrate | Enzyme | Km (mM) | kcat/Km (s⁻¹mM⁻¹) | Relative kcat/Km |

|---|---|---|---|---|

| Ac-Phe-OMe | Subtilisin BPN' | 28 | 3.6 | 1 |

| Ac-Ala-Phe-OMe | Subtilisin BPN' | 1.1 | 230 | 64 |

| Ac-(Ala)₂-Phe-OMe | Subtilisin BPN' | 0.32 | 930 | 260 |

Broad-Spectrum Protease Activity with this compound as Substrate

This compound and similar peptide derivatives are utilized to profile the specificity of a wide range of proteases. scbt.comgoogle.com For example, the proteolytic extract from the latex of Funastrum clausum has been shown to catalyze the synthesis of this compound, indicating its potential as a biocatalyst. unlp.edu.ar Similarly, proteases from Acacia caven pollen have demonstrated the ability to synthesize this dipeptide precursor. researchgate.net The enzyme thermolysin has also been employed to catalyze the synthesis of this compound from Z-Ala-OH and Phe-OMe. rsc.orgresearchgate.net These studies highlight the utility of this compound in screening for and characterizing the activity of various proteases.

Aspartic Protease-Catalyzed Hydrolysis and Specificity Investigations

Aspartic proteases are a class of proteolytic enzymes that utilize two aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. Pepsin is a primary example of this enzyme class.

Pepsin-Catalyzed Hydrolysis of Z-X-Phe-OH and Derivatives

Pepsin exhibits a preference for cleaving peptide bonds involving hydrophobic, particularly aromatic, amino acids. beilstein-journals.org While direct kinetic data for the hydrolysis of this compound by pepsin is not extensively detailed in the provided context, studies on related substrates provide significant insights. For instance, pepsin-catalyzed hydrolysis of substrates like Ac-Phe-Trp and Z-His-Phe-Trp occurs at the Phe-Trp bond. nih.gov Research on the synthesis of peptides using immobilized pepsin involved the coupling of Z-X-Phe-OH (where X can be Ala) with Phe-OMe. nih.gov This indicates that pepsin recognizes and interacts with peptide structures containing the Z-Ala-Phe motif. Pepsin's specificity is broad, and it is known to cleave at phenylalanine and leucine (B10760876) residues. researchgate.net

Influence of Solvent Media on Enzyme Specificity

The solvent environment can significantly alter the specificity and activity of enzymes. In predominantly organic media, the specificity of pepsin can be modified. nih.gov For instance, in a study using immobilized pepsin for peptide synthesis in solvent systems like ethyl acetate (B1210297) with a small amount of aqueous buffer, the enzyme showed a preference for more hydrophilic substituents in the P2 position. nih.gov This is in contrast to its behavior in predominantly aqueous media, suggesting that partition phenomena in organic solvents play a crucial role and can cause an apparent shift in enzyme specificity. nih.gov The hydrophobicity of the solvent can affect the P2- and P3-specificity of proteases, as hydrophobic interactions between the substrate's side chains and the solvent can influence substrate recognition by the enzyme. tandfonline.com

Acyl Enzyme Intermediate Formation: Spectroscopic Probes

The hydrolysis of specific ester substrates, such as N-benzyloxycarbonyl-L-alanyl-L-phenylalanine methyl ester (this compound), by serine proteases like α-chymotrypsin is a well-established process that proceeds through a multi-step mechanism. A key feature of this catalytic pathway is the formation of a transient acyl-enzyme intermediate. libretexts.orgsemanticscholar.org This intermediate arises after the initial binding of the substrate to the enzyme's active site, followed by the rapid acylation of a catalytic serine residue (Ser-195 in chymotrypsin) and the concurrent release of the alcohol moiety (methanol in the case of this compound). The subsequent, typically slower, step is the deacylation of the enzyme by water, which releases the peptide product and regenerates the free enzyme.

The transient nature of the acyl-enzyme intermediate makes its direct observation challenging. However, pre-steady-state kinetic studies, often employing rapid reaction techniques like stopped-flow spectrophotometry, have provided crucial insights into its formation and breakdown. These methods allow for the monitoring of rapid changes in spectroscopic signals that occur on the millisecond timescale, directly reflecting the formation of the enzyme-substrate complex and the subsequent acyl-enzyme species. semanticscholar.orgnih.gov

Spectroscopic probes used in these studies can be intrinsic to the enzyme, such as changes in the ultraviolet (UV) absorbance of aromatic amino acid residues (tryptophan and tyrosine) within the enzyme's structure upon substrate binding and conformational change. semanticscholar.org Alternatively, extrinsic probes can be employed. These include competitive inhibitors that are displaced from the active site upon substrate binding, or synthetic substrates containing chromophoric or fluorophoric groups. semanticscholar.orggoogle.compnas.org

For instance, the competitive inhibitor proflavin can be used in a displacement assay. Proflavin binds to the active site of chymotrypsin (B1334515), and its displacement by a substrate like this compound leads to a measurable change in its absorbance, allowing for the kinetics of substrate binding and the formation of the initial enzyme-substrate complex to be monitored. semanticscholar.orggoogle.com

Furthermore, researchers have utilized synthetic peptide substrates that are structurally analogous to this compound and contain fluorescent labels. One such example is the use of dansylated peptide esters. The interaction of these fluorescent substrates with the enzyme and their conversion to the acyl-enzyme intermediate can be followed by monitoring changes in fluorescence intensity, often through radiationless energy transfer (RET) kinetics. pnas.org These sophisticated techniques have enabled the detailed characterization of the individual steps in the catalytic mechanism, including the rates of acylation and deacylation.

Detailed Research Findings

Pre-steady-state kinetic analyses of chymotrypsin-catalyzed hydrolysis of specific ester substrates, which are close structural analogs of this compound, have yielded quantitative data on the formation of the acyl-enzyme intermediate.

In a study utilizing N-acetyl-L-phenylalanine methyl ester (Ac-Phe-OMe), a substrate highly similar to this compound, Himoe et al. employed both spectral changes in the enzyme at 288.5 nm and proflavin displacement at 465 nm to determine the pre-steady-state kinetic constants. The results from both methods were in close agreement, providing robust values for the dissociation constant of the enzyme-substrate complex (Ks) and the first-order rate constant for the acylation step (k2), which directly corresponds to the formation of the acyl-enzyme intermediate. semanticscholar.org

The following table summarizes the pre-steady-state constants for the α-chymotrypsin-catalyzed hydrolysis of Ac-Phe-OMe at pH 3.1 and 25.0°C.

Table 1: Pre-steady-state Constants for α-Chymotrypsin-Catalyzed Hydrolysis of Ac-Phe-OMe

| Method of Measurement | Ks (mM) | k2 (s⁻¹) | k3 (s⁻¹) |

|---|---|---|---|

| Spectral change at 288.5 nm | 1.0 | 0.40 | 0.002 |

| Proflavin displacement at 465 nm | 0.8 | 0.35 | 0.002 |

Data sourced from Himoe et al. (1969). semanticscholar.org Ks is the enzyme-substrate dissociation constant. k2 is the acylation rate constant. k3 is the deacylation rate constant.

In another approach, Lobb and Auld investigated the pre-steady-state kinetics of α-chymotrypsin with a fluorescently labeled substrate, Dns-(Gly)₂-L-PheOMe, using stopped-flow fluorescence and radiationless energy transfer (RET) kinetics. This method allowed for the direct measurement of the kinetic parameters for acylation and deacylation. pnas.org

The kinetic parameters for the hydrolysis of Dns-(Gly)₂-L-PheOMe by α-chymotrypsin at pH 6.0 and 20°C are presented in the table below.

Table 2: Kinetic Parameters for α-Chymotrypsin-Catalyzed Hydrolysis of Dns-(Gly)₂-L-PheOMe

| Kinetic Parameter | Value |

|---|---|

| Ks (μM) | 120 |

| k₂ (s⁻¹) | 58 |

| k₃ (s⁻¹) | 23 |

Data sourced from Lobb and Auld (1979). pnas.org Ks is the enzyme-substrate dissociation constant. k₂ is the acylation rate constant. k₃ is the deacylation rate constant.

These studies, employing sophisticated spectroscopic techniques, provide compelling evidence for the formation of an acyl-enzyme intermediate during the hydrolysis of substrates like this compound by chymotrypsin. The quantitative data derived from these experiments are fundamental to understanding the catalytic efficiency and mechanism of serine proteases.

Structural and Conformational Analysis of Z Ala Phe Ome and Analogues

Conformational Analysis of Dehydroamino Acid Containing Peptides

The incorporation of an α,β-dehydroamino acid residue introduces a Cα=Cβ double bond, which significantly constrains the peptide backbone and influences its conformational preferences. rsc.org The specific geometry (Z or E) of the β-substituent is a critical determinant of the resulting structure. rsc.org Theoretical and experimental studies have shown that different dehydroamino acids favor distinct conformations. researchgate.net For example, ΔAla residues show a tendency to adopt planar C5 (ϕ, ψ ≈ -180°, 180°) and β2 (ϕ, ψ ≈ -180°, 0°) conformations. nih.gov In contrast, the bulkier ΔVal residue prefers a β2 conformation (ϕ, ψ ≈ -120°, 0°) in environments of low polarity. nih.gov

The (Z)-dehydrobutyrine ((Z)-ΔAbu) residue shows conformational properties similar to ΔVal. nih.govresearchgate.net Peptides containing the ΔZPhe residue consistently adopt a type II β-turn conformation. nih.govnih.gov This conformational rigidity is a key feature exploited in peptide design to create stable, predictable secondary structures. researchgate.net The planarity enforced by the double bond reduces the entropic cost of receptor binding and can increase stability against enzymatic degradation. rsc.org

Table 2: Conformational Preferences of Dehydroamino Acid Residues

| Dehydroamino Acid Residue | Preferred Conformation(s) | Environment/Context | Reference |

|---|---|---|---|

| ΔAla | Planar C5 and β2 | General | nih.gov |

| ΔVal | β2 | Low polarity | nih.gov |

| (Z)-ΔAbu | Similar to ΔVal | General | nih.govresearchgate.net |

| ΔZPhe | Type II β-turn | In small peptides | nih.govnih.gov |

Self-Assembly and Supramolecular Structures of Z-ALA-PHE-OME Related Peptides

The defined conformational features and intermolecular interaction patterns of Z-protected peptides make them excellent building blocks for supramolecular self-assembly. These peptides can spontaneously organize into well-ordered nano- and microstructures. iucr.org The self-assembly of this compound is driven primarily by the strong N-H⋯O=C hydrogen bonds that create the extended molecular chains observed in the crystal. mdpi.com

Related Z-protected peptides exhibit a rich variety of self-assembled structures. For example, Z-Ala–Ile-OH has been shown to form hollow microtubes with orthorhombic symmetry. iucr.org The N-terminal Z-group is a common motif in peptide-based hydrogelators; Z-Phe-Phe, for instance, can form hydrogels with diverse morphologies including nanowires, fibers, and nanospheres, depending on the solvent conditions. frontiersin.org Furthermore, Cbz-protected dehydrodipeptides have also been shown to form self-assembling hydrogels. frontiersin.org The assembly process is a result of a combination of directional hydrogen bonding, hydrophobic interactions, and π-π stacking between the aromatic moieties of the Z-group and aromatic side chains. frontiersin.orgnih.govmdpi.com The chirality and sequence of the amino acids also play a crucial role in determining the final supramolecular architecture, which can range from helical ribbons and nanotubes to nanorods. iitg.ac.in

Analytical Methodologies and Characterization in Z Ala Phe Ome Research

High-Performance Liquid Chromatography (HPLC) Applications

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique in the analysis of Z-Ala-Phe-OMe and related peptides. rsc.orgrsc.org Its applications are diverse, ranging from monitoring the progress of synthesis to assessing the final product's purity and studying its physicochemical properties.

Reaction Monitoring and Purity Assessment

HPLC is instrumental in tracking the formation of this compound during enzymatic or chemical synthesis. rsc.org By taking aliquots from the reaction mixture at various time points, researchers can quantify the yield of the dipeptide and observe the consumption of reactants. rsc.org For instance, in a synthesis catalyzed by free thermolysin, the reaction progress can be monitored, showing a 66% yield of this compound after 6 hours at 50°C. rsc.org

Following synthesis and purification, HPLC is the standard method to confirm the purity of the this compound product. rsc.org A single, sharp peak in the chromatogram at the expected retention time indicates a high degree of purity. The purity is often assessed using a gradient elution with a mobile phase consisting of water and acetonitrile (B52724), both buffered with trifluoroacetic acid (TFA), and detection at a specific wavelength, such as 215 nm or 254 nm. rsc.orgarkat-usa.org

Table 1: HPLC Conditions for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | RP-18, 250 x 4.0 mm | arkat-usa.org |

| Detection Wavelength | 215 nm | arkat-usa.org |

| Mobile Phase | Acetonitrile (50%) and Water (50%) | arkat-usa.org |

| Flow Rate | 1.0 mL/min | arkat-usa.org |

| Column Type | Alltech Hypersil BDS-C18 5 μm | rsc.org |

| Gradient | 100% water (0.1% TFA) to 100% acetonitrile (0.1% TFA) | rsc.org |

Retention Time Analysis for Hydrophobicity and QSPR Descriptors

The retention time of a peptide in RP-HPLC is directly related to its hydrophobicity. d-nb.info Longer retention times generally indicate greater hydrophobicity due to stronger interactions with the nonpolar stationary phase. researchgate.net This principle is used to determine hydrophobicity scales for amino acids and peptides. expasy.org

Quantitative Structure-Property Relationship (QSPR) models leverage chromatographic data, such as retention times, to predict various physicochemical and biological properties of molecules. d-nb.info For peptides like this compound, HPLC retention data can be used to calculate chromatographic hydrophobicity indices (CHI), which are valuable descriptors in QSPR studies. researchgate.net These indices help in understanding how the chemical structure influences the peptide's behavior.

Diastereomeric Analysis for Racemization Studies

The synthesis of peptides is susceptible to racemization, the unwanted conversion of an L-amino acid to a D-amino acid, which can lead to the formation of diastereomers. HPLC is a crucial tool for detecting and quantifying these diastereomeric impurities. rsc.orgamazonaws.com For example, in the synthesis of Fmoc-Phe-Ala-OMe, a compound structurally related to this compound, HPLC can separate the L,L diastereomer from the D,L diastereomer. arkat-usa.org The separation is typically achieved on a chiral stationary phase or by derivatizing the diastereomers to enhance their resolution on a standard RP-18 column. arkat-usa.org The retention times for the L,L and D,L diastereomers of Fmoc-Phe-Ala-OMe were found to be 16.62 min and 17.56 min, respectively, demonstrating the resolving power of HPLC in this context. arkat-usa.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the molecular weight determination and structural characterization of this compound. nih.govlibretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing peptides like this compound. nih.gov It allows for the ionization of the molecule directly from solution with minimal fragmentation, providing a clear molecular ion peak. nih.gov In the analysis of this compound and related peptides, ESI-MS is often coupled with liquid chromatography (LC/ESI-MS), allowing for the separation of components in a mixture before their introduction into the mass spectrometer. rsc.org This hyphenated technique is powerful for confirming the identity of the synthesized peptide and for identifying any by-products or impurities. rsc.org The mass spectrum will typically show the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. ntu.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules, including this compound. d-nb.infomdpi.comcore.ac.uknih.govnih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to confirm the peptide's covalent structure and stereochemistry. nih.gov

¹H NMR spectra provide information about the chemical environment of the protons in the molecule. nih.gov For this compound, specific signals corresponding to the protons of the alanine (B10760859) and phenylalanine residues, as well as the benzyloxycarbonyl (Z) protecting group and the methyl ester (OMe), can be identified. ntu.ac.uk For example, the methyl protons of the alanine residue and the methyl ester group will appear as distinct singlets or doublets, while the aromatic protons of the phenylalanine and the Z-group will resonate in the aromatic region of the spectrum. ntu.ac.uk

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. nih.gov Each unique carbon atom in this compound will give a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. rsc.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between atoms, confirming the sequence of the amino acids and the positions of the protecting groups. core.ac.uknih.gov Furthermore, NMR is crucial for assessing the extent of racemization during synthesis by analyzing the spectra of diastereomeric peptides. acs.org For instance, comparison of the ¹H NMR spectra of Ac-Ala-Phe-OMe and its diastereomer Ac-Ala-ᴅ-Phe-OMe can reveal the presence of any diastereomeric impurity. ntu.ac.uk

Gas Chromatography (GC) and GC-MS for Derivative Analysis

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) represent powerful, albeit specialized, techniques for the analysis of specific peptides and their derivatives. Due to the inherent low volatility of peptides, direct analysis by GC is often challenging. However, for smaller, protected dipeptides like this compound, which possesses a degree of volatility due to the N-terminal benzyloxycarbonyl (Z) protecting group and the C-terminal methyl ester (OMe), GC analysis can be feasible under specific conditions. Nevertheless, derivatization is a common strategy to enhance volatility and improve chromatographic performance for this class of compounds.

The primary obstacle for GC analysis of peptides is their high polarity and low volatility, stemming from the charged amino and carboxyl groups and the hydrogen-bonding capabilities of the amide backbone. In this compound, the N-terminal amino group is protected by the Z-group, and the C-terminal carboxyl group is esterified, which significantly reduces its polarity and increases its volatility compared to an unprotected dipeptide.

Research on analogous N-protected dipeptide methyl esters, such as N-Cbz-L-Ala-L-Ala-OMe, has demonstrated that these compounds can be analyzed directly by GC/MS without further derivatization. nih.gov This suggests that this compound is also amenable to direct GC-MS analysis.

However, to further enhance its chromatographic properties, such as reducing peak tailing and improving thermal stability, additional derivatization can be employed. The most common approach involves silylation, which targets the remaining active hydrogen on the amide nitrogen. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the amide proton with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. This process further reduces the polarity and hydrogen-bonding capacity of the molecule, leading to improved peak shape and reproducibility in GC analysis.

GC-MS analysis provides crucial structural information for this compound through its characteristic retention time and mass spectrum. The electron ionization (EI) mass spectrum yields a distinct fragmentation pattern that serves as a fingerprint for the molecule's identification.

While direct GC-MS analysis of this compound specifically is not extensively documented in publicly available literature, the fragmentation pattern can be reliably predicted based on the known behavior of N-Cbz protected amino acids and other dipeptide esters. nih.govvulcanchem.com

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The subsequent fragmentation is dominated by cleavages at the protecting group, the peptide backbone, and the amino acid side chains.

Key expected fragmentation pathways include:

Loss of the Benzyloxycarbonyl (Z) group: A primary fragmentation involves the cleavage of the Cbz group. This can occur through the loss of the benzyl (B1604629) group (C₇H₇, 91 u) or toluene (B28343) (C₇H₈, 92 u), leading to prominent ions. The ion at a mass-to-charge ratio (m/z) of 91, corresponding to the tropylium (B1234903) cation, is a characteristic indicator of a benzyl moiety.

Cleavage of the Peptide Bond: Fragmentation along the peptide backbone is also expected. This can lead to the formation of 'b' and 'y' type ions, which are standard nomenclature in peptide mass spectrometry. For instance, a 'y₁' ion corresponding to the protonated phenylalanine methyl ester would be anticipated.

Side Chain Fragmentation: The phenylalanine side chain can undergo fragmentation, most notably producing the stable tropylium ion at m/z 91.

A hypothetical set of GC parameters for the analysis of this compound, based on methods for similar compounds, is presented below.

Interactive Table 1: Illustrative GC-MS Conditions for this compound Analysis

| Parameter | Condition |

| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injection Mode | Splitless |

| Injector Temp. | 280 °C |

| Oven Program | Initial temp 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 10 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

The fragmentation pattern allows for unambiguous confirmation of the structure of this compound. The table below outlines the principal mass fragments that would be expected in an EI-MS spectrum.

Interactive Table 2: Predicted Key Mass Fragments of this compound in EI-MS

| m/z (Mass/Charge) | Proposed Fragment Ion | Structural Origin |

| 384 | [M]⁺ | Molecular Ion |

| 293 | [M - C₇H₇]⁺ | Loss of the benzyl group from the Z-protector |

| 265 | [M - C₇H₇ - CO]⁺ or [M - C₈H₇O]⁺ | Subsequent loss of CO from the [M-benzyl] ion |

| 222 | [Z-Ala]⁺ | Cleavage of the peptide bond (b₂ ion) |

| 179 | [Phe-OMe + H]⁺ | Cleavage of the peptide bond (y₁ ion) |

| 120 | [Phe-OMe - COOCH₃]⁺ | Loss of the methyl ester group from the Phe residue |

| 108 | [C₇H₈O]⁺ | Benzyl alcohol cation |

| 91 | [C₇H₇]⁺ | Tropylium ion from the benzyl group (Z-protector or Phe side chain) |

This detailed fragmentation analysis, combined with the specific retention time obtained under defined GC conditions, provides a robust method for the characterization and quality control of this compound in research settings.

Computational and Applied Research Directions

Molecular Modeling and Dynamics Simulations

Computational studies, including molecular modeling and molecular dynamics (MD) simulations, are instrumental in understanding the conformational behavior and energetic landscapes of Z-ALA-PHE-OME. ajouronline.comresearchgate.net These in silico approaches provide insights into the molecule's structural dynamics, which are crucial for interpreting its interactions with biological targets and its reactivity in various chemical environments.

MD simulations can elucidate the flexibility of the dipeptide backbone and the rotational freedom of the side chains of the alanine (B10760859) and phenylalanine residues. plos.orgnih.gov Such simulations often employ force fields like AMBER to model the interatomic forces and predict the molecule's behavior over time in a simulated aqueous or organic solvent environment. plos.orgnih.gov By analyzing the trajectories from these simulations, researchers can identify predominant conformations, transient states, and the energetic barriers between them. This information is valuable for understanding how this compound might orient itself when approaching an enzyme's active site.

Furthermore, computational techniques can be used to study the influence of different solvents on the conformational preferences of this compound. ajouronline.com For instance, simulations in solvents like acetonitrile (B52724), which is a common medium for enzymatic reactions, can reveal solvent-induced conformational changes that may affect the dipeptide's suitability as a substrate. ajouronline.com Quantum mechanical calculations can complement MD simulations by providing more accurate descriptions of the electronic structure and energetics of key conformations. nih.gov

Key Areas of Investigation using Molecular Modeling and MD Simulations:

Conformational Analysis: Identifying the most stable low-energy conformations of this compound in different environments.

Solvent Effects: Understanding how different solvents influence the conformational equilibrium and dynamics of the molecule. ajouronline.com

Flexibility and Dynamics: Characterizing the motion of different parts of the molecule, which is important for its recognition by enzymes. plos.org

Energetic Landscapes: Mapping the potential energy surface to understand the transitions between different conformational states.

Molecular Docking Studies of this compound Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.egresearchgate.netnih.gov In the context of this compound, docking studies are primarily employed to understand its interactions with the active sites of various enzymes, particularly proteases. researchgate.netnih.govdovepress.com These studies are crucial for rationalizing the substrate specificity of enzymes and for designing novel enzyme inhibitors or probes.

The process involves generating a multitude of possible binding poses of this compound within the enzyme's active site and then using a scoring function to rank these poses based on their predicted binding affinity. ekb.egresearchgate.net The scoring function typically considers factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and the desolvation penalty upon binding.

For example, docking studies can be used to investigate how this compound binds to serine proteases like chymotrypsin (B1334515) or subtilisin. researchgate.netresearchgate.net These studies can reveal key interactions, such as the accommodation of the bulky phenylalanine side chain in the S1 specificity pocket of chymotrypsin. The insights gained from such docking studies can explain the efficiency of certain enzymes in catalyzing reactions involving this compound and can guide the engineering of enzymes with altered or improved activity. researchgate.net

Table of Potential Protein Targets for Molecular Docking with this compound:

| Enzyme Class | Specific Enzyme Example | Rationale for Docking Study |

| Serine Proteases | α-Chymotrypsin | To understand the structural basis of its high specificity for cleaving peptide bonds after aromatic residues like phenylalanine. researchgate.netresearchgate.net |

| Serine Proteases | Subtilisin A (Alcalase) | To investigate the binding mode and rationalize its use in the enzymatic synthesis of peptide amides from this compound. researchgate.netgoogle.comresearchgate.net |

| Cysteine Proteases | Papain | To compare its binding interactions with those of serine proteases and to understand its catalytic mechanism for peptide synthesis. researchgate.netunlp.edu.ar |

| Metalloproteases | Thermolysin | To explore its potential for catalyzing the synthesis of this compound. scispace.com |

This compound as a Precursor for Peptide Amide Synthesis

This compound serves as a key starting material in the chemo-enzymatic synthesis of C-terminal peptide amides, such as Z-Ala-Phe-NH2. researcher.liferesearchgate.netzenodo.org This process is of significant interest as peptide amides are a common feature in many biologically active peptides. The enzymatic approach offers a mild and selective alternative to purely chemical methods, which can sometimes lead to racemization or other side reactions. researchgate.netmdpi.com

The synthesis typically involves the use of a protease, such as Alcalase (a commercial preparation of subtilisin A), in a non-aqueous or low-water environment. researchgate.netgoogle.comresearchgate.net In this kinetically controlled synthesis, the enzyme catalyzes the aminolysis of the methyl ester of this compound with a source of ammonia (B1221849), such as ammonium (B1175870) carbamate. researchgate.netresearcher.liferesearchgate.net The low water content of the reaction medium minimizes the competing hydrolysis of the ester substrate and the amide product. researchgate.net

Research in this area has focused on optimizing the reaction conditions to maximize the yield of the desired peptide amide. researchgate.net Factors that have been investigated include the choice of enzyme, enzyme immobilization techniques, the nature of the organic solvent system, temperature, and the molar ratio of the ammonia source to the peptide ester. researchgate.netresearchgate.netresearchgate.net For instance, studies have shown that using immobilized Alcalase in a packed-bed reactor can allow for the continuous synthesis of Z-Ala-Phe-NH2 with high conversion rates. researcher.liferesearchgate.net

Table of Research Findings on the Synthesis of Z-Ala-Phe-NH2 from this compound:

| Enzyme | Reaction Conditions | Yield of Z-Ala-Phe-NH2 | Reference |

| Alcalase 2.4 L FG (free) | Batch reaction, 30°C, 24 hours | ~95% | researcher.liferesearchgate.net |

| Alcalase-CLEA | Anhydrous solvent mixture, 30°C, 21 hours | 86.8% | google.com |

| Subtilisin A | Anhydrous solvent mixture, 30°C | High, but with significant ester hydrolysis | google.com |

| Immobilized Alcalase | Packed-bed reactor, continuous flow | ~90% product purity | researchgate.netresearchgate.net |

Design and Synthesis of this compound Analogues as Probes and Peptidomimetics

The chemical structure of this compound serves as a valuable scaffold for the design and synthesis of analogues that can be used as molecular probes or as peptidomimetics with potential therapeutic applications. diva-portal.orgnih.govscribd.com By systematically modifying the structure of this compound, researchers can investigate structure-activity relationships (SAR) and develop compounds with improved properties such as enhanced stability, receptor affinity, or altered biological activity. nih.gov

One approach involves the replacement of the standard amino acid residues with non-canonical amino acids. nih.gov For example, introducing conformationally constrained amino acids can help to lock the peptide into a specific bioactive conformation. nih.govnih.gov Another strategy is to modify the peptide backbone to create peptidomimetics that are more resistant to proteolytic degradation. diva-portal.orgnih.gov This can involve the introduction of isosteres for the amide bond, such as aza-peptide bonds or reduced amide bonds. nih.govrsc.org

Analogues of this compound can also be designed as probes to study enzyme mechanisms. For instance, incorporating a fluoromethylketone (FMK) warhead in place of the methyl ester can create an irreversible inhibitor of cysteine proteases. unimi.it The synthesis of such analogues often involves standard peptide coupling techniques, where the N-protected dipeptide is coupled with a modified C-terminal residue or a different functional group. diva-portal.org

Q & A

Q. Advanced: How do solvent polarity and temperature gradients impact the stereochemical integrity of this compound during synthesis?

- Solvent effects : Polar aprotic solvents (e.g., DMF) reduce racemization risks compared to DCM, as shown in kinetic studies using circular dichroism (CD) spectroscopy .

- Temperature control : Low-temperature (-20°C) SPPS protocols minimize side reactions, with real-time monitoring via FT-IR to track carbamate formation .

- Contradiction resolution : Conflicting reports on DMF-induced epimerization require comparative studies using chiral GC-MS to validate optimal conditions .

Basic: What analytical techniques are recommended for characterizing this compound, and how are discrepancies in spectral data resolved?

Q. Advanced: How can researchers address contradictions in reported bioactivity data for this compound across cell-based assays?

- Experimental design : Standardize assay conditions (e.g., cell line provenance, passage number, and serum concentration) to reduce variability .

- Data normalization : Use internal controls (e.g., housekeeping genes for qPCR) and apply statistical frameworks like ANOVA with post-hoc Tukey tests .

- Meta-analysis : Aggregate datasets from public repositories (e.g., ChEMBL) to identify confounding factors like assay sensitivity thresholds .

Basic: What are the critical variables to control when evaluating this compound’s stability under physiological conditions?

- pH dependence : Conduct stability assays in buffers (pH 2.0–7.4) mimicking gastrointestinal and plasma environments, quantifying degradation via UV-Vis kinetics .

- Temperature effects : Accelerated stability studies (25°C–40°C) with Arrhenius modeling to predict shelf-life .

- Oxidative resistance : Add antioxidants (e.g., ascorbate) and monitor peroxide formation via iodometric titration .

Q. Advanced: How do computational models (e.g., MD simulations) improve the prediction of this compound’s metabolic pathways?

- In silico tools : Use Schrödinger’s BioLuminate or AutoDock Vina to predict CYP450 binding affinities, validated by in vitro microsomal assays .

- Contradiction analysis : Resolve conflicting hydrolysis rates by simulating solvent-accessible surfaces and comparing with experimental LC-MS/MS fragmentation patterns .

Basic: What ethical and compliance considerations apply when using human-derived data in this compound research?

Q. Advanced: How can researchers mitigate sampling bias in clinical studies involving this compound?

- Stratified sampling : Recruit cohorts balanced for age, sex, and comorbidities using power analysis (G*Power software) .

- Bias detection : Apply sensitivity analyses (e.g., Monte Carlo simulations) to quantify confounding variable impacts .

Basic: What frameworks guide the formulation of hypothesis-driven research questions for this compound studies?

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: “Does this compound inhibit protease X via competitive binding?” .

- PICOT structure : Define Population (e.g., in vitro models), Intervention (dose range), Comparison (positive/negative controls), Outcome (IC50), and Timeframe (48-hour exposure) .

Q. Advanced: How should researchers design multi-omics studies to explore this compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.